molecular formula C10H10O3 B2432214 2-Acetyl-4-methoxybenzaldehyde CAS No. 1193731-69-9

2-Acetyl-4-methoxybenzaldehyde

Cat. No. B2432214
CAS RN: 1193731-69-9
M. Wt: 178.187
InChI Key: AJIXGPVIJPHUEE-UHFFFAOYSA-N
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Description

2-Acetyl-4-methoxybenzaldehyde is a derivative of benzaldehyde . It is a complex organic compound that has potential applications in various industries, including food, fragrance, and pharmaceuticals .


Synthesis Analysis

The synthesis of 2-Acetyl-4-methoxybenzaldehyde can be achieved through various methods. One approach involves the reaction of commercially available 2-(2-(4-methoxyphenyl) acetyl) benzoic acid with hydroxyl amine or hydrazine hydrate . Another method involves the reaction of phthalazinones with 4-methoxybenzaldehyde .


Molecular Structure Analysis

The molecular formula of 2-Acetyl-4-methoxybenzaldehyde is C8H8O2 . The structure of this compound can be viewed as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

2-Acetyl-4-methoxybenzaldehyde can undergo various chemical reactions. For instance, it can participate in free radical reactions . It can also react with phenylisothiocyanate to afford diazetidine derivatives .

Scientific Research Applications

Mechanism of Acetalization

The ab initio method, a quantum mechanical calculation, was used to study the acetalization mechanism of 2-methoxybenzaldehyde. This study provided insights into the possible reaction steps and energy changes in the acetalization process, highlighting the stability and influence of neighboring atoms on 2-methoxybenzaldehyde (Yusuf et al., 2019).

Synthesis of 4-Methoxysalicylaldehyde

4-Methoxysalicylaldehyde, a naturally occurring product with various industrial applications, can be synthesized from 2,4-dihydroxybenzaldehyde. This process involves selective monomethylation, leading to higher yield and efficiency compared to previous methods (Jin et al., 2012).

Antimicrobial and Antiaflatoxigenic Activities

2-Hydroxy-4-methoxybenzaldehyde (HMBA) demonstrates significant antimicrobial and antiaflatoxigenic properties. The study focused on enhancing these properties through Schiff base formation, revealing HMBA's effectiveness in reducing the growth of Aspergillus flavus and aflatoxin B1 production (Harohally et al., 2017).

Paired Electrolysis for Chemical Synthesis

In a study on paired electrolysis, 4-methoxybenzaldehyde was synthesized electrochemically along with 1-hexene, demonstrating a method of combining two chemical reactions efficiently with no waste product (Sherbo et al., 2018).

Zinc Complexes with Antibacterial Properties

The reaction of 2-acetamidobenzaldehyde with various compounds, including 2-amino-4-methoxybenzaldehyde, resulted in Schiff bases used to create Zn(II) chelates. These complexes showed potential antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus (Chohan et al., 2003).

Green Synthesis of Schiff Bases

Schiff bases of 4-hydroxy-3-methoxybenzaldehyde (vanillin) were prepared through a green synthesis approach. The study developed methods for qualitative analysis using high-performance liquid chromatography (HPLC) and UV spectrophotometry, emphasizing eco-friendly chemical processes (Chigurupati et al., 2017).

Safety and Hazards

2-Acetyl-4-methoxybenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-acetyl-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7(12)10-5-9(13-2)4-3-8(10)6-11/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIXGPVIJPHUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-4-methoxybenzaldehyde

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